[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
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Description
“[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of compounds that were designed with a sulfonamide fragment .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” involves the use of both virtual screening and molecular docking methods . The compound was part of a library of 1561 compounds that were investigated using falcipain-2 as a target enzyme .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” has been studied using various techniques . The compound has been characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” have been studied in the context of its potential as an antimalarial drug . The compound has been evaluated for its antimalarial activity in vitro against Plasmodium falciparum .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” have been analyzed using various techniques . The compound is a pale yellow solid with a melting point of 188–189 °C .Future Directions
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQHQNXQXBKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602132 |
Source
|
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
CAS RN |
120267-05-2 |
Source
|
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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